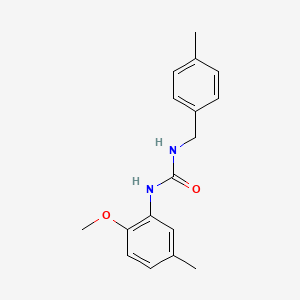
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea, also known as GW9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. GW9662 has been widely used in scientific research to investigate the role of PPARγ in various physiological and pathological conditions.
作用机制
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ. It binds to the ligand-binding domain of PPARγ and prevents the binding of endogenous ligands, such as fatty acids and prostaglandins. This results in the inhibition of PPARγ activity and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of adipocyte differentiation: PPARγ plays a critical role in adipocyte differentiation. This compound has been shown to inhibit this process, which may have implications for the treatment of obesity and related metabolic disorders.
2. Inhibition of insulin sensitivity: PPARγ activation has been shown to improve insulin sensitivity. This compound has been used to investigate the role of PPARγ in this process and to determine whether PPARγ inhibition can be used as a therapeutic strategy for insulin resistance.
3. Inhibition of inflammation: PPARγ activation has been shown to have anti-inflammatory effects. This compound has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ inhibition can be used as a therapeutic target for inflammatory diseases.
实验室实验的优点和局限性
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has several advantages and limitations for lab experiments:
Advantages:
1. Selective inhibition of PPARγ: this compound is a selective antagonist of PPARγ, which allows for the specific investigation of PPARγ activity.
2. High potency: this compound has a high potency and can be used at low concentrations, which minimizes the potential for off-target effects.
3. Stable in solution: this compound is stable in solution, which allows for easy storage and handling.
Limitations:
1. Limited solubility: this compound has limited solubility in water and may require the use of organic solvents for experimental use.
2. Short half-life: this compound has a short half-life in vivo, which may limit its use in animal studies.
3. Potential off-target effects: Although this compound is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors.
未来方向
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea in scientific research:
1. Investigating the role of PPARγ in metabolic diseases: PPARγ has been implicated in the development of metabolic diseases, such as obesity and type 2 diabetes. This compound can be used to investigate the role of PPARγ in these conditions and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
2. Examining the effects of PPARγ activation in cancer: PPARγ has been shown to have both pro- and anti-tumor effects, depending on the type of cancer. This compound can be used to investigate the effects of PPARγ activation in different types of cancer and to determine whether PPARγ activation can be used as a therapeutic target.
3. Developing more potent and selective PPARγ antagonists: Although this compound is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors. Developing more potent and selective PPARγ antagonists may allow for more specific investigation of PPARγ activity.
合成方法
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be synthesized by reacting 2-methoxy-5-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 172-174°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
科学研究应用
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used in a variety of scientific research applications, including:
1. Investigating the role of PPARγ in glucose and lipid metabolism: PPARγ is a key regulator of glucose and lipid metabolism. This compound has been used to selectively block the activity of PPARγ and investigate its role in these processes.
2. Studying the effects of PPARγ activation on inflammation: PPARγ activation has been shown to have anti-inflammatory effects. This compound has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ activation can be used as a therapeutic target for inflammatory diseases.
3. Examining the role of PPARγ in cancer: PPARγ has been implicated in the development and progression of various types of cancer. This compound has been used to investigate the role of PPARγ in cancer and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-7-14(8-5-12)11-18-17(20)19-15-10-13(2)6-9-16(15)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLLMQKVRLVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
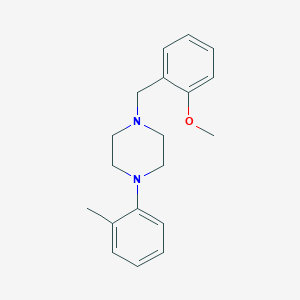
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)
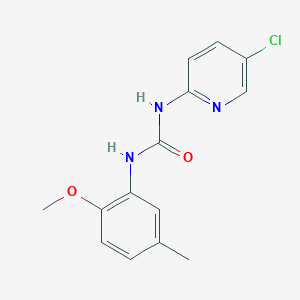
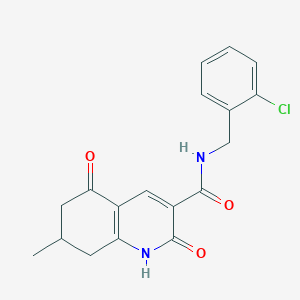
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5496682.png)
![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)
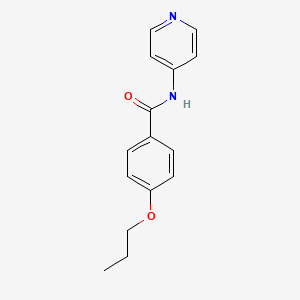
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)